molecular formula C14H19NO3 B7510847 N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide

Cat. No. B7510847
M. Wt: 249.30 g/mol
InChI Key: USYUNDCQMZKSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide (CTOP) is a peptide that acts as a selective antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in the treatment of opioid addiction and pain management.

Mechanism of Action

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide acts as a selective antagonist of the μ-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the blocking of the rewarding effects of opioids and the reduction of withdrawal symptoms associated with opioid dependence.
Biochemical and Physiological Effects
N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is associated with the rewarding effects of opioids. N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide has also been shown to decrease the release of stress hormones, such as corticotropin-releasing factor (CRF), which are associated with the withdrawal symptoms of opioid dependence.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the effects of blocking this specific receptor without affecting other opioid receptors. One limitation of using N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide in lab experiments is its relatively short half-life, which requires frequent dosing.

Future Directions

For the study of N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide include the development of longer-acting analogs and the investigation of its potential use in the treatment of other disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide involves the solid-phase peptide synthesis method. The N-terminal amino acid is attached to a solid support, followed by the addition of the remaining amino acids in a stepwise manner. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential use in the treatment of opioid addiction and pain management. It has been shown to block the rewarding effects of opioids and reduce the withdrawal symptoms associated with opioid dependence. N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-8-12(16)18-10(2)13(9)14(17)15(3)11-6-4-5-7-11/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYUNDCQMZKSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)N(C)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N,2,4-trimethyl-6-oxopyran-3-carboxamide

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